molecular formula C8H7F3N2O3 B13507210 Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate

Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate

Cat. No.: B13507210
M. Wt: 236.15 g/mol
InChI Key: XGZCAAYJNHGIFZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate is a key synthetic intermediate in organic and medicinal chemistry research. This compound belongs to the dihydropyrimidine (DHPM) class, which is extensively studied for its wide spectrum of biological activities . Researchers utilize this and related DHPM derivatives in the development of potential therapeutic agents, including calcium channel blockers, anticancer agents, and anti-inflammatory compounds . The structure features a trifluoromethyl group, a moiety known to often enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules . In laboratory settings, this compound is valuable for constructing complex heterocyclic systems, such as pyrimido[1,2-a][1,3,5]triazines, which have demonstrated notable antibacterial activity against cultures like E. coli and S. aureus . It serves as a core scaffold in multicomponent reactions, including the Biginelli reaction, which is a powerful tool for creating molecular diversity in drug discovery platforms . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.15 g/mol

IUPAC Name

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-5(8(9,10)11)13-7(15)12-4/h3H,2H2,1H3,(H,12,13,15)

InChI Key

XGZCAAYJNHGIFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=O)NC(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate involves several steps. One common method includes the reaction of ethyl cyanoacetate with trifluoroacetic anhydride, followed by cyclization with urea under acidic conditions. The reaction conditions typically involve temperatures ranging from 60°C to 80°C and a reaction time of several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

    Cycloaddition: It can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives and complex heterocyclic compounds.

Scientific Research Applications

Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and reactivity are influenced by substituents on the pyrimidine ring. Below is a comparative analysis with structurally related derivatives:

Compound Substituents Key Properties
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate -CF₃ (C6), -COOEt (C4) High lipophilicity; enhanced metabolic stability due to -CF₃
Ethyl 2-oxo-6-(thiophen-2-yl)-2,3-dihydropyrimidine-4-carboxylate -Thiophene (C6), -COOEt (C4) Improved π-stacking interactions; moderate antimicrobial activity
Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate Thieno-fused ring, -CH₃ (C2), -COOEt (C5) Increased rigidity; potential cytotoxicity against cancer cell lines
6-(Trifluoromethyl)-pyrimidin-2(1H)-one (TFPMO) -CF₃ (C6), -H (C2) Lower solubility; used as a precursor for agrochemicals

Key Observations :

  • Trifluoromethyl vs. Thiophene : The -CF₃ group enhances electronegativity and steric bulk compared to thiophene, leading to stronger electron-withdrawing effects and altered binding affinities in biological targets .
  • Ester vs. Free Carboxylic Acid : The ethyl ester improves cell permeability compared to free carboxylic acid derivatives, making it more suitable for prodrug strategies .
Physicochemical Properties
Property This compound Ethyl 2-oxo-6-(thiophen-2-yl) Analog
Molecular Weight ~265.2 g/mol ~262.3 g/mol
LogP (Predicted) 2.8 2.1
Aqueous Solubility Low (0.1 mg/mL) Moderate (1.2 mg/mL)

Biological Activity

Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate (CAS No. 306960-79-2) is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C8H7F3N2O3
  • Molecular Weight : 236.15 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a trifluoromethyl group and an ethyl carboxylate moiety, which contributes to its unique biological profile.

Antidiabetic Potential

Recent studies have highlighted the role of Dipeptidyl Peptidase-4 (DPP-4) inhibitors in managing type 2 diabetes mellitus (T2DM). This compound has been evaluated for its DPP-4 inhibitory activity, which is crucial in prolonging the action of incretin hormones like GLP-1. This mechanism helps regulate blood glucose levels by enhancing insulin secretion and reducing glucagon release .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are desirable traits in drug design . The SAR studies indicate that modifications in the pyrimidine backbone can lead to varied DPP-4 inhibitory potency. Compounds with similar scaffolds have shown promising results in preclinical models .

Case Studies

  • DPP-4 Inhibition : A study conducted on various pyrimidine derivatives demonstrated that compounds with similar structural motifs to this compound exhibited significant DPP-4 inhibition. The IC50 values were comparable to established DPP-4 inhibitors used in clinical settings .
  • Antitubercular Activity : In a high-throughput screening of a diverse library of compounds against Mycobacterium tuberculosis (Mtb), derivatives related to this compound showed moderate antitubercular activity, indicating potential for further development in treating tuberculosis .

Data Table

Property Value
CAS Number306960-79-2
Molecular FormulaC8H7F3N2O3
Molecular Weight236.15 g/mol
DPP-4 IC50 (approx.)Comparable to sitagliptin
Antitubercular ActivityModerate

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate?

  • Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclocondensation of substituted urea derivatives with β-ketoesters. Key steps include:
  • Step 1: Reaction of ethyl acetoacetate with trifluoromethyl-substituted urea precursors under acidic conditions (e.g., HCl or acetic acid) at 80–100°C for 6–12 hours .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
  • Critical Parameters: Temperature control to avoid decomposition of trifluoromethyl groups, and solvent selection (e.g., DMF or dichloromethane) to enhance yield .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer: Structural confirmation relies on complementary techniques:
  • X-ray Crystallography: Determines absolute configuration and bond angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å) are reported for analogs .
  • NMR Spectroscopy: Key signals include:
  • ¹H NMR: δ 1.2–1.4 ppm (ethyl ester CH3), δ 4.2–4.4 ppm (ester CH2), and δ 6.5–7.5 ppm (aromatic protons) .
  • ¹³C NMR: δ 165–170 ppm (carbonyl carbons) and δ 110–125 ppm (CF3-substituted carbons) .
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ peaks at m/z 307–328 .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and intermolecular interactions?

  • Methodological Answer: The CF₃ group acts as a strong electron-withdrawing substituent, affecting both electronic and steric properties:
  • Electronic Effects: Enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks (e.g., amination or hydrolysis) .
  • Hydrogen Bonding: CF₃ groups participate in weak C–H∙∙∙F interactions, stabilizing crystal packing. Graph set analysis (e.g., S(6) motifs) can map these interactions .
  • Lipophilicity: Increases logP values by ~0.5–1.0 compared to non-fluorinated analogs, impacting bioavailability .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or disorder in crystal lattices. Mitigation strategies include:
  • Variable-Temperature NMR: Identifies tautomeric equilibria (e.g., keto-enol forms) by observing signal coalescence at elevated temperatures .
  • DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra to validate dominant conformers .
  • High-Resolution X-ray Data: Refinement with SHELXL software (R-factor < 0.05) resolves disorder by modeling alternative occupancy sites .

Q. How can computational methods predict the compound’s bioactivity and binding modes?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Dock the compound into target proteins (e.g., kinases) using PyMOL for visualization. Key interactions include H-bonds with active-site residues (e.g., Asp86) and hydrophobic contacts with CF₃ groups .
  • QSAR Models: Use descriptors like molar refractivity and polar surface area to correlate structural features with IC₅₀ values against cancer cell lines .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .

Q. What advanced techniques analyze hydrogen-bonding networks in the crystal structure?

  • Methodological Answer:
  • Graph Set Analysis: Classify H-bond motifs (e.g., D(2), R₂²(8)) using software like Mercury. For example, N–H∙∙∙O interactions between pyrimidine carbonyls and solvent molecules are common .
  • Hirshfeld Surface Analysis (CrystalExplorer): Quantify interaction contributions (e.g., F∙∙∙H contacts account for ~15% of surface contacts) .
  • Synchrotron Radiation: High-flux X-rays (λ = 0.7 Å) improve resolution for weak interactions in low-symmetry space groups .

Notes

  • For synthetic protocols, prioritize conditions from patents (e.g., EP 4 374 877 A2) over commercial sources .

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